![molecular formula C9H20N2 B1646761 N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine CAS No. 933684-70-9](/img/structure/B1646761.png)
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine
Overview
Description
“N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine” is a chemical compound with the molecular formula C12H19N3 . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to an ethanamine group, which is further substituted with two methyl groups .Scientific Research Applications
Overview of Nitrosamines and Water Technology
Nitrosamines, including N-nitrosodimethylamine (NDMA), are significant topics in drinking water science due to their identification as disinfection by-products in chloraminated waters. The formation mechanisms of nitrosamines in water, particularly NDMA, involve the reaction of dichloramine with dimethylamine, forming unsymmetrical dimethylhydrazine which further oxidizes to NDMA. Understanding the precursors responsible for delivering the DMA moiety is essential, as DMA presence in water cannot fully explain the quantities of NDMA formed. Research into removing nitrosamines from water is ongoing, with photolytic methods showing potential for technological application (Nawrocki & Andrzejewski, 2011).
Dimethyltryptamine's Role in Tissue Protection and Immunity
N,N-Dimethyltryptamine (DMT) is recognized not only for its psychotropic effects but also for its physiological roles outside the nervous system. DMT's designation as an endogenous ligand of the sigma-1 receptor suggests its involvement in cellular protective mechanisms. This expands the understanding of DMT beyond its psychedelic properties, suggesting a more universal role in cellular defense and the potential for medical applications in tissue protection and immunoregulation (Frecska et al., 2013).
Environmental and Energy Applications of Dimethyl Ethers
Dimethyl-ether (DME) is explored as an alternative fuel for compression ignition engines due to its environmental benefits. DME combustion results in low NOx, HC, CO, and notably low PM emissions due to its lack of C-to-C bonds. This facilitates higher exhaust gas recirculation rates to further reduce NOx emissions without increasing soot formation. The review highlights the need for further research to enhance DME's calorific value, engine durability, and NOx emission reduction methods (Park & Lee, 2014).
Implications of Food-Borne Amines and Amides
The research on food-borne amines and amides, such as dimethylamine, highlights their role as precursors to carcinogenic N-nitroso compounds in vivo. The presence of these compounds in various food sources and their conversion to harmful nitrosamines underscore the need for awareness and regulation to mitigate their impact on human health (Lin, 1986).
Applications in Poly(dimethylsiloxane) Microfluidic Devices
Microfluidic systems in poly(dimethylsiloxane) (PDMS) have been developed for various biological studies. PDMS properties make it a suitable platform for miniaturized biological assays, including immunoassays, protein and DNA separations, cell sorting, and combinatorial screenings. This review emphasizes the advantages of PDMS microdevices in biological analysis and the potential for innovative research in cell biology and diagnostics (Sia & Whitesides, 2003).
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2-piperidin-3-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWZWFUGBKCCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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